molecular formula C8H10BrNO3S B6185467 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 2384014-97-3

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B6185467
CAS No.: 2384014-97-3
M. Wt: 280.1
InChI Key:
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Description

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide familyThe chemical formula of this compound is C8H10BrNO3S, and it has a molecular weight of 274.14 g/mol. This compound is a white to light yellow powder that is soluble in polar solvents.

Preparation Methods

The synthesis of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide involves several steps. One common synthetic route includes the bromination of 2-methoxy-5-methylbenzene, followed by sulfonation and subsequent amination. The reaction conditions typically involve the use of bromine as the brominating agent, sulfuric acid for sulfonation, and ammonia or an amine for the amination step .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in its mechanism of action depend on the specific biological context and the target enzymes or receptors .

Comparison with Similar Compounds

4-bromo-2-methoxy-5-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-bromo-2-methoxybenzene-1-sulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-methoxy-5-methylbenzene-1-sulfonamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    4-bromo-2-methylbenzene-1-sulfonamide: Lacks the methoxy group, which can alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

2384014-97-3

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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